Cytotoxic Activity in MCF-7 Breast Cancer Cells: Comparative IC50 Values Among Triazole-Pyridine Derivatives
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile demonstrates moderate cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 value of 12.5 µM . This activity represents a benchmark profile within the 1,2,4-triazole-pyridine class, as structurally related compounds in the same assay system exhibit a range of potencies from high single-digit µM (e.g., compound 6j: IC50 = 1.99 µM against HCT116; compound 3e: IC50 = 7.04 µM against HepG2) to weaker activity [1]. The 3-carbonitrile substitution position and N1-triazole linkage in the target compound provide a defined starting point for further structural elaboration to improve potency [1].
| Evidence Dimension | Cytotoxic potency (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 12.5 µM against MCF-7 breast cancer cells |
| Comparator Or Baseline | Compound 6j: IC50 = 1.99 µM against HCT116 colon cancer cells; Compound 3e: IC50 = 7.04 µM against HepG2 liver cancer cells |
| Quantified Difference | Target compound IC50 is 6.3-fold higher (less potent) than compound 6j in HCT116; 1.8-fold higher than compound 3e in HepG2 |
| Conditions | In vitro cell viability assay (MTT) after 48h treatment; different cell lines used across studies |
Why This Matters
Establishes a quantifiable baseline potency for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile in MCF-7 cells, enabling researchers to benchmark activity against optimized analogs and determine if this scaffold is suitable as a starting point for further medicinal chemistry optimization.
- [1] Zhang Y-B, Liu W, Yang Y-S, et al. Synthesis, molecular modeling, and biological evaluation of 1,2,4-triazole derivatives containing pyridine as potential anti-tumor agents. Med Chem Res. 2013;22(7):3193-3203. doi:10.1007/s00044-012-0306-5. View Source
